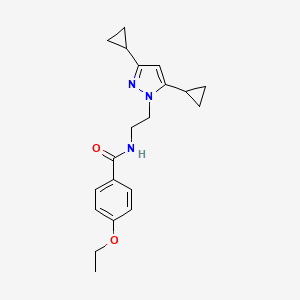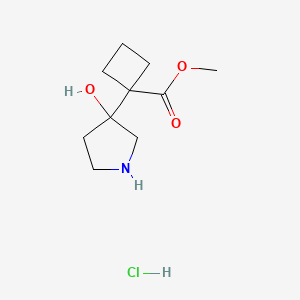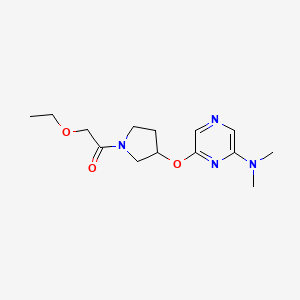![molecular formula C18H14ClN5O2 B2998121 N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359204-94-6](/img/structure/B2998121.png)
N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O2 and its molecular weight is 367.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to the chemical structure involves diversified synthetic approaches and aims at creating structurally varied compounds for further biological evaluation. For instance, An et al. (2017) demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing Ugi four-component reaction and copper-catalyzed tandem reactions, showcasing a method to access complex fused tricyclic scaffolds (An et al., 2017).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of these compounds, highlighting their potential therapeutic applications:
Positive Inotropic Activity : Wu et al. (2012) synthesized and evaluated a series of derivatives for their positive inotropic activity, identifying compounds that significantly increased stroke volume in isolated rabbit heart preparations, pointing towards potential applications in cardiovascular disorders (Wu et al., 2012).
Anticancer Activity : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, evaluating them for anticancer activity. Some compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a potential for cancer therapy (Reddy et al., 2015).
Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Anticonvulsant Properties : Alswah et al. (2013) synthesized novel [1,2,4]Triazolo[4,3-a]quinoxaline derivatives and evaluated them for anticonvulsant properties, identifying compounds with promising activities against metrazol-induced convulsions (Alswah et al., 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZULQAFDZHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2998046.png)
![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)

![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)
![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)


![6-[[4-(4-methoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2998061.png)